Gentamicin C1

Vue d'ensemble

Description

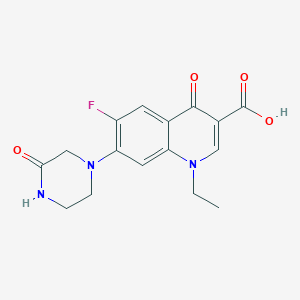

Gentamicin C1 is a component of the clinically important aminoglycoside antibiotic, gentamicin. This antibiotic is a mixture of three components, each binding to the ribosomal A site, causing misreading of the genetic code and inhibiting translocation (Yoshizawa, Fourmy, & Puglisi, 1998).

Synthesis Analysis

Gentamicin C1a and its isomer C2b, which are minor components of gentamicin, can be synthesized from sisomicin. This process involves selective oxidation of the side chain in ring I, hydrogenation of the double bond in ring I, inversion of configuration at position 5', and installation of the 6'-amino group by reductive amination (Jana & Crich, 2022).

Molecular Structure Analysis

Gentamicin C1a binds in the major groove of the RNA. Rings I and II direct specific RNA-drug interactions, while Ring III, characteristic of this subclass of aminoglycosides, also directs specific RNA interactions with conserved base pairs (Yoshizawa, Fourmy, & Puglisi, 1998).

Chemical Reactions and Properties

Gentamicin's biosynthesis involves a series of reactions including phosphorylation, elimination, migration, and transamination steps, each contributing to the formation of the final antibiotic complex (Li et al., 2021).

Physical Properties Analysis

While specific physical properties of Gentamicin C1 are not detailed in the available literature, its solubility and stability are crucial for its biological activity, as seen in other antibiotics of its class.

Chemical Properties Analysis

The gentamicin complex is heavily methylated, and the methylation pattern plays a crucial role in its biological activity. The methylation network in gentamicin biosynthesis involves specific genes and enzymes that define its methylation pattern, crucial for its effectiveness as an antibiotic (Li et al., 2018).

Applications De Recherche Scientifique

Summary of Application

Amid the rise of antibiotic-resistant bacterial strains, nanoparticles offer a diverse range of research avenues, notably as antibacterial agents. Coupling antibiotics with nanoparticles stands out as a potential strategy, effectively intriguing drug delivery challenges and circumventing antibiotic resistance .

Methods of Application

This application involves the conjugation of gentamicin with nanoparticles. The effectiveness of these conjugates is mainly dependent on the size, stability, and concentration of the nanoparticles .

Results or Outcomes

In most cases, the nanoparticle conjugates were found to efficiently kill different bacterial strains. Despite several limitations such as nanotoxicity and accumulation of intravenously injected nanomaterials in tissues and organs, the potential for the advancement of nanoparticle-drug conjugates still demands more scientific advancements .

2. Comparative Pharmacokinetics of Gentamicin C1, C1a and C2 in Healthy and Infected Piglets

Summary of Application

Gentamicin, an aminoglycoside antibiotic, is a mixture of therapeutically active C1, C1a, C2 and other minor components. Its intramuscular (IM) pharmacokinetics/pharmacodynamics (PKs/PDs) are unknown in piglets .

Methods of Application: The study involved investigating the PKs of gentamicin after a single IM dose (10 mg/kg) in healthy piglets and piglets that were intranasally co-infected with Actinobacillus pleuropneumoniae and Pasteurella multocida (PM) .

Results or Outcomes

The gentamicin exposure was 36% lower based on the area under the plasma concentration–time curve and 16% lower based on the maximum plasma concentration (Cmax) in the infected piglets compared to the healthy piglets. It was eliminated faster (shorter half-life and larger clearance) in the infected piglets compared to the healthy piglets .

3. Determination of Gentamicins C1, C1a, and C2 in Plasma and Urine by HPLC

Summary of Application

High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of various compounds in biological fluids. In this context, it has been used to determine the concentrations of Gentamicins C1, C1a, and C2 in plasma and urine .

Methods of Application

The gentamicins were extracted from the biological matrix using Tris buffer and polymer phase solid-phase extraction. Derivatization was carried out in the solid-phase extraction cartridge with 1-fluoro-2,4-dinitrobenzene. The 2,4-dinitrophenyl derivatives were separated with reversed-phase HPLC and quantified by the ultraviolet absorbance at 365 nm .

Results or Outcomes

The detector response was linear from the limit of quantification to 50 mg/L for the individual components. The limit of quantification was 0.07 mg/L for gentamicin C1 and 0.1 mg/L for gentamicins C2 and C1a. The recovery of the gentamicin components was 72% from plasma and 98% from urine .

4. Gentamicin C1a: Uses, Interactions, Mechanism of Action

Summary of Application

Gentamicin C1a is one of the major components of the gentamicin complex, an aminoglycoside antibiotic produced by fermentation of Micromonospora purpurea or M. echinospora. It has a wide spectrum of antimicrobial activity and is considered a cornerstone in the treatment of severe infections caused by gram-negative aerobic bacteria .

Methods of Application

Gentamicin C1a is typically administered intravenously or intramuscularly. The dosage and duration of treatment depend on the type and severity of the infection, the patient’s kidney function, and their response to the medication .

5. Gentamicin C1 in Aquaculture

Summary of Application

Gentamicin C1 is often used in aquaculture to treat bacterial infections in fish. It’s particularly effective against gram-negative bacteria, which are common in aquatic environments .

Methods of Application

The antibiotic can be administered through the water or mixed with feed. The exact dosage and duration of treatment depend on the species of fish and the severity of the infection .

6. Gentamicin C1 in Plant Tissue Culture

Summary of Application

Gentamicin C1 is used in plant tissue culture as an antibiotic to control bacterial contamination. It’s effective against a wide range of bacteria and is commonly used in the culture of orchids and other ornamental plants .

Methods of Application

The antibiotic is typically added to the culture medium at a concentration of 50-100 mg/L. It can be used in both solid and liquid media .

Results or Outcomes: The use of gentamicin C1 in plant tissue culture has been shown to significantly reduce bacterial contamination, leading to higher survival rates and better growth of plant tissues .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

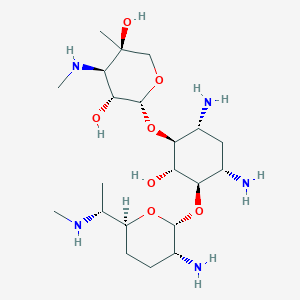

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAZRRDELHUEMR-CAMVTXANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023091 | |

| Record name | Gentamicin C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water, Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons | |

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Gentamicin C1 | |

Color/Form |

White amorphous powder | |

CAS RN |

25876-10-2, 1403-66-3 | |

| Record name | Gentamicin C1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25876-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentamicin C1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentamicin C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gentamicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTAMICIN C1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I904Y9FPPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

102-108 °C | |

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

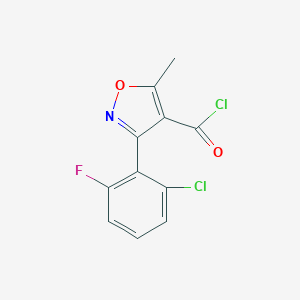

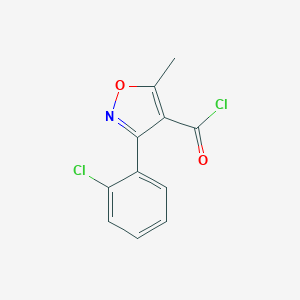

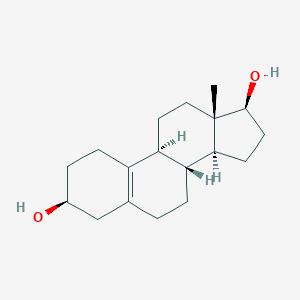

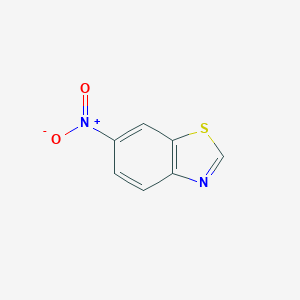

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

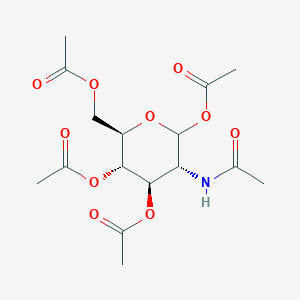

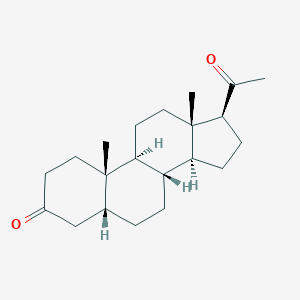

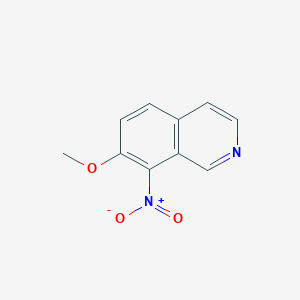

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)